molecular formula C10H7Cl2N B2794546 2,4-Dichloro-5-methylquinoline CAS No. 153749-71-4

2,4-Dichloro-5-methylquinoline

Cat. No.: B2794546
CAS No.: 153749-71-4
M. Wt: 212.07
InChI Key: BBTYBONINZZLPA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal and industrial chemistry. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and biological activity, making it a compound of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid, can be adapted to produce quinoline derivatives . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as heteropolyacids or metal catalysts, can enhance the efficiency of the synthesis . Microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2,4-Dichloro-5-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylquinoline involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, the compound’s ability to form complexes with metal ions can interfere with the function of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYBONINZZLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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